
4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a tert-butyl group, a methoxyethyl group, a tetrahydroquinoline group, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is a bulky alkyl group, the methoxyethyl group is an ether, the tetrahydroquinoline is a heterocyclic compound, and the benzenesulfonamide is an aromatic compound with a sulfonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The tert-butyl group is generally unreactive, but the benzenesulfonamide group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfonyl group and the ether group could impact its solubility .Aplicaciones Científicas De Investigación
Comparative Biological Activity Study
Research on structurally related compounds, such as sulfonamide derivatives, has been conducted to explore their biological activity. For example, the study of pyridazine-sulfonamide aminophenol type compounds, which are structurally characterized and confirmed by single crystal X-ray diffraction, investigates the comparative biological activities of non-radical versus stable radical forms (Chatterjee et al., 2022).
Endothelin Receptor Antagonists in Preventing Cerebral Vasospasm
Another study focuses on the effectiveness of endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This research highlights the potential of using specific antagonists for vasospasm resulting from subarachnoid hemorrhage in humans, demonstrating a significant reduction in the constriction of the basilar artery (Zuccarello et al., 1996).
Exploration of Tetrahydroquinoline Derivatives
The exploration of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety for antitumor activities has also been conducted. This includes the synthesis of novel compounds and their in vitro evaluation for antitumor activity, with some compounds showing potent and efficacious results compared to reference drugs (Alqasoumi et al., 2010).
Sulfonamide-substituted Phthalocyanine in Oxidation Reactions
Research on sulfonamide-substituted phthalocyanine focuses on its design, solubility, stability, and application in the oxidation of olefins, demonstrating remarkable stability under oxidative conditions and effectiveness in producing desired oxidation products (Işci et al., 2014).
Interaction with Human Carbonic Anhydrases
Studies have also been conducted on molecules bearing a benzenesulfonamide moiety and their interactions with human carbonic anhydrases. This research aims at improving selectivity towards druggable isoforms through structural modifications, showing significant inhibition for specific isoforms (Bruno et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
4-tert-butyl-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-22(2,3)18-8-11-20(12-9-18)28(25,26)23-19-10-7-17-6-5-13-24(14-15-27-4)21(17)16-19/h7-12,16,23H,5-6,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYQSXZNFZMNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


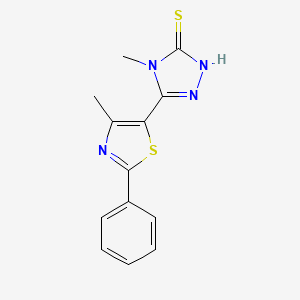
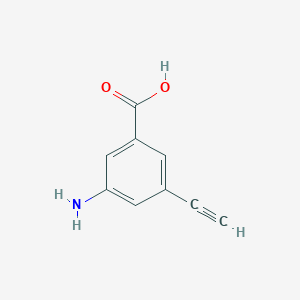
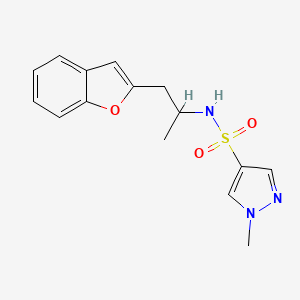
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2940472.png)
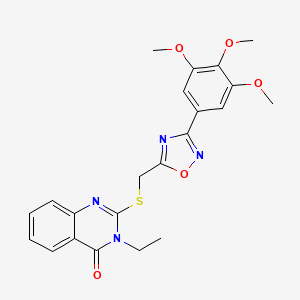

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/no-structure.png)
![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)
![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)
![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)

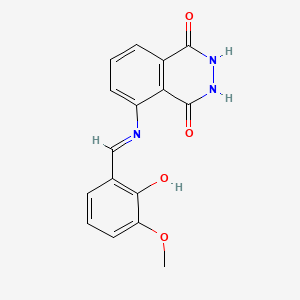
![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)